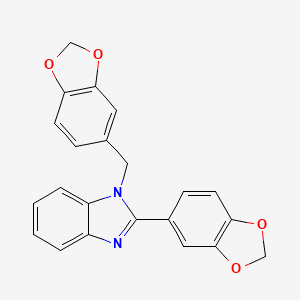
N-(4-acetylphenyl)-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as Compound A, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of isoindolinecarboxamides, which have been shown to have various biological activities. In
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide A involves its ability to selectively bind to the active site of NOX4, thereby inhibiting its activity. This leads to a decrease in the production of ROS, which can have various downstream effects on cellular processes. The selectivity of this compound A for NOX4 makes it a valuable tool for studying the function of this enzyme in different biological contexts.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. In addition to its ability to inhibit NOX4 activity, it has been shown to have anti-inflammatory properties. This is due to its ability to decrease the production of ROS, which are known to contribute to inflammation. Additionally, this compound A has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-acetylphenyl)-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide A is its selectivity for NOX4. This makes it a valuable tool for studying the role of this enzyme in different biological processes. Additionally, the optimized synthesis method for this compound A allows for the production of high yields of pure compound, making it a suitable candidate for further research. However, one limitation of this compound A is its potential toxicity. Further studies are needed to determine the safety of this compound for use in vivo.
Orientations Futures
There are several future directions for research on N-(4-acetylphenyl)-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide A. One potential area is its use as a therapeutic agent for neurodegenerative diseases. Its neuroprotective effects make it a promising candidate for further study in this area. Additionally, further research is needed to determine the safety and efficacy of this compound A in vivo, which will be critical for its potential clinical use. Finally, the development of analogs of this compound A with improved selectivity and potency may lead to the discovery of new therapeutic agents for various diseases.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide A has been extensively studied for its potential applications in various scientific fields. One of the most promising areas is its use as a tool in chemical biology research. This compound A has been shown to selectively inhibit the activity of a specific enzyme called NADPH oxidase 4 (NOX4). This enzyme is involved in the production of reactive oxygen species (ROS), which play a critical role in various biological processes. By inhibiting NOX4, this compound A can be used to study the role of ROS in different cellular processes.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-14-4-10-20(12-15(14)2)27-24(30)21-11-7-18(13-22(21)25(27)31)23(29)26-19-8-5-17(6-9-19)16(3)28/h4-13H,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWXKWNUIQCCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B3454700.png)
![N-{4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide](/img/structure/B3454706.png)
![3-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3454730.png)
![N-(2-chloro-4,5-difluorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3454738.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(8-quinolinylthio)acetamide](/img/structure/B3454754.png)



![2-chloro-N'-[(2-naphthyloxy)acetyl]benzohydrazide](/img/structure/B3454784.png)


![2-bromo-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3454801.png)
